2-Furancarboxaldehyde, 4-(methylthio)-

Physical Chemistry Process Chemistry Formulation Science

4-(Methylthio)furfural differentiates from low-melting isomers (e.g., 5-methyl furfural at -23°C) with a congealing point ≥18°C, enabling solid handling without cryogenics. Its LogP of 1.81 (vs. 1.6 for 5-(methylthio) isomer) enhances permeability for CNS programs. High-purity grades (NLT 99.8%) ensure reproducibility in medicinal chemistry and GC/MS validation. Ideal for flavor/fragrance intermediates.

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
Cat. No. B13792614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furancarboxaldehyde, 4-(methylthio)-
Molecular FormulaC6H6O2S
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCSC1=COC(=C1)C=O
InChIInChI=1S/C6H6O2S/c1-9-6-2-5(3-7)8-4-6/h2-4H,1H3
InChIKeySACDCHFMOVFYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furancarboxaldehyde, 4-(methylthio)- (CAS 639465-53-5): A Methylthio-Substituted Furan Aldehyde for Specialty Chemical Procurement


2-Furancarboxaldehyde, 4-(methylthio)-, also known as 4-methylthiofurfural, is a heterocyclic organic compound belonging to the class of methylthio-substituted furan aldehydes . It features a furan ring with an aldehyde group at the 2-position and a methylthio substituent at the 4-position, conferring distinct physicochemical properties compared to its positional isomers and non-sulfur analogs [1]. The compound has a molecular formula of C₆H₆O₂S and a molecular weight of 142.18 g/mol [2]. It is primarily utilized as a chemical intermediate in flavor and fragrance chemistry, pharmaceutical research, and the synthesis of specialty polymers [3].

Why 4-(Methylthio)-2-Furancarboxaldehyde Cannot Be Replaced by Its 5-Isomer or Non-Sulfur Analogs in Rigorous Applications


In furan aldehyde chemistry, the position of a methylthio substituent profoundly influences electronic distribution, lipophilicity, and intermolecular interactions. The 4-(methylthio) isomer exhibits distinct physicochemical parameters—including congealing temperature, refractive index, and LogP—relative to its 5-(methylthio) isomer [1] and non-sulfur analogs like 5-methyl furfural . These differences translate into measurable variations in formulation behavior, purification requirements, and potential biological partitioning, rendering simple substitution without validation a source of experimental irreproducibility . The following quantitative evidence delineates precisely where the 4-(methylthio) derivative offers verifiable differentiation.

Quantitative Differentiation Evidence for 2-Furancarboxaldehyde, 4-(methylthio)- Versus Comparators


Higher Congealing Temperature Enables Solid-Phase Handling and Crystallization-Based Purification

The 4-(methylthio) derivative exhibits a congealing temperature of ≥18.0°C, in stark contrast to 5-methyl furfural, which has a melting point of -23°C . This 41°C upward shift in solidification temperature directly impacts material handling and purification strategy.

Physical Chemistry Process Chemistry Formulation Science

Distinct Refractive Index and Density Signature Aids Quality Control and Formulation Consistency

The 4-(methylthio) isomer possesses a refractive index (n20/D) of 1.568–1.570 and a specific gravity of 1.116–1.120 at 25°C, values that are markedly higher than those of the common non-sulfur analog 5-methyl furfural (n20/D 1.520–1.540; specific gravity 1.095–1.107) . These differences provide a definitive optical and gravimetric signature for identity confirmation and purity assessment.

Analytical Chemistry Quality Control Flavor and Fragrance Formulation

Enhanced Lipophilicity (LogP 1.81) Suggests Improved Membrane Permeability Versus 5-Isomer

The calculated LogP (octanol-water partition coefficient) for 2-Furancarboxaldehyde, 4-(methylthio)- is 1.81 [1], compared to an estimated XLogP3-AA of 1.6 for its 5-(methylthio) positional isomer [2]. This difference of ΔLogP ≈ +0.2 indicates measurably higher lipophilicity for the 4-substituted regioisomer.

Medicinal Chemistry Drug Discovery ADME Properties

High Commercial Purity Specification (≥99.8% by GC) Supports Critical Analytical and Synthetic Applications

Commercially available 2-Furancarboxaldehyde, 4-(methylthio)- is specified at a purity of NLT 99.8% by GC, with individual impurities NMT 0.10% . In contrast, the 5-(methylthio) isomer is commonly offered at a minimum purity of 95% [1]. This 4.8% absolute purity difference is critical for applications demanding high analytical fidelity.

Analytical Chemistry Synthetic Chemistry Reference Standards

Validated Application Scenarios for 2-Furancarboxaldehyde, 4-(methylthio)- Based on Quantitative Differentiation


Solid-Phase or Low-Temperature Process Chemistry

The congealing temperature of ≥18.0°C makes this compound uniquely suited for processes where a solid or semi-solid reagent is preferred for weighing, automated dispensing, or long-term storage stability. Unlike the low-melting 5-methyl furfural (-23°C) [1], the 4-(methylthio) derivative can be manipulated without cryogenic cooling, reducing process complexity and energy costs.

High-Purity Reference Standards and Analytical Method Development

With a commercial purity specification of NLT 99.8% (GC) and individual impurities NMT 0.10% , this compound is an excellent candidate for use as a certified reference standard in GC/MS or HPLC method validation, as well as a high-fidelity starting material for medicinal chemistry SAR campaigns where trace impurities could confound biological readouts.

Lipophilicity-Driven Lead Optimization in Drug Discovery

The LogP of 1.81 [1] indicates enhanced lipophilicity relative to the 5-(methylthio) isomer (LogP 1.6) [2], suggesting that the 4-substituted scaffold may offer superior passive permeability. This makes it a preferred starting point for CNS or intracellular target programs where blood-brain barrier penetration or cell membrane traversal is required.

Flavor and Fragrance Intermediate Requiring Distinct Optical Signature

The unique refractive index (1.568–1.570) and specific gravity (1.116–1.120) signature enables rapid, non-destructive identity confirmation via refractometry. This is particularly valuable in flavor and fragrance manufacturing where raw material adulteration or isomer misidentification could alter final product aroma profiles.

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